![molecular formula C9H15ClN4O2 B2883189 Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride CAS No. 2361598-96-9](/img/structure/B2883189.png)
Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2361598-96-9 . It has a molecular weight of 246.7 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N4O2.ClH/c1-15-9(14)6-2-8(3-6)13-5-7(4-10)11-12-13;/h5-6,8H,2-4,10H2,1H3;1H/t6-,8-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 70–72 °C . Its 1H NMR and 13C NMR spectra have been reported, providing information about its molecular structure .科学的研究の応用
Synthesis and Characterization Research has focused on the synthesis and characterization of compounds involving cyclobutane and triazole motifs, highlighting their relevance in constructing complex molecular architectures. For instance, studies have demonstrated the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates, showcasing the utility of similar structures in generating compounds with potential biological activity (Goryaeva et al., 2009).
Chemical Reactions The chemical reactivity of compounds containing cyclobutane and triazole functionalities has been explored through various reactions. For example, the cycloaddition reactions involving ester and formyl groups have been studied, providing insights into the selective synthesis of pyranes and other cyclic structures (Niwayama & Houk, 1992). Such reactions are crucial for developing novel organic compounds with enhanced properties and functionalities.
Biological Applications While direct studies on "Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate; hydrochloride" specifically within biological contexts were not identified, the structural motifs present in this compound are reminiscent of those explored for their biological activities. Research chemicals and compounds with similar structures have been synthesized and characterized, suggesting potential applications in pharmacology and as probes for biological studies (McLaughlin et al., 2016).
Safety and Hazards
将来の方向性
The compound and its derivatives could be further explored for their potential therapeutic applications. For instance, 1,2,3-triazole hybrids have shown antimicrobial activities against various microbial strains . Furthermore, an ADME analysis indicated that the compounds possess a favorable profile and can be considered as patient compliant . This suggests potential for further development and study in the field of medicinal chemistry.
作用機序
Target of Action
The primary targets of Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride are currently unknown
Mode of Action
It is known that triazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Triazole derivatives are known to be involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
特性
IUPAC Name |
methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)6-2-8(3-6)13-5-7(4-10)11-12-13;/h5-6,8H,2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGVOYIJZHUWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2883109.png)
![1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone](/img/structure/B2883112.png)
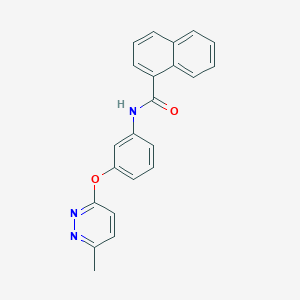
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2883115.png)
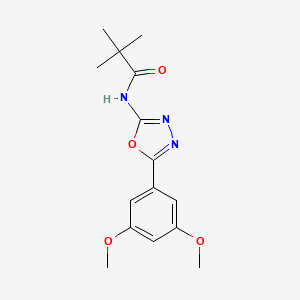
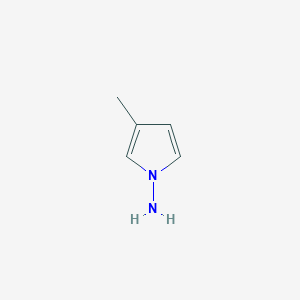
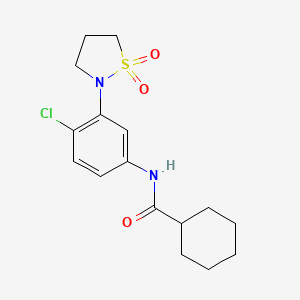
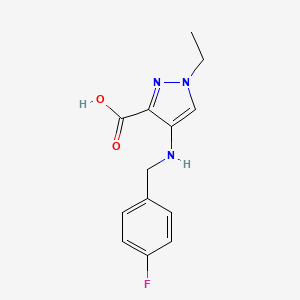
![(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2883123.png)
![N-(3-cyanopropyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2883125.png)
![(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2883126.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2883127.png)
